molecular formula C11H13N3 B13705107 4-(4-Isopropylphenyl)-1H-1,2,3-triazole

4-(4-Isopropylphenyl)-1H-1,2,3-triazole

Cat. No.: B13705107
M. Wt: 187.24 g/mol
InChI Key: GEUYEXFYIHXADR-UHFFFAOYSA-N
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Description

4-(4-Isopropylphenyl)-1H-1,2,3-triazole is a nitrogen-containing heterocyclic compound with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol . It features a 1,2,3-triazole ring linked to a 4-isopropylphenyl group, a structure that serves as a versatile scaffold in medicinal chemistry and materials science . The 1,2,3-triazole ring itself is a privileged structure in drug discovery due to its ability to form hydrogen bonds and dipole interactions with biological targets, often acting as a bioisostere for carboxylic acids, amides, and other functional groups . This compound is primarily valued as a chemical building block for the synthesis of more complex molecules. Triazoles, in general, are known for their wide-ranging pharmaceutical applications . A prominent area of research for triazole derivatives is as antimicrobial agents and inhibitors of biofilm formation . Biofilms are structured communities of bacteria that are highly resistant to antimicrobial treatments and are a significant threat in healthcare settings . Furthermore, the 1,2,3-triazole core is a key component in the development of new potential anticancer agents, as it is frequently used in molecular hybridization strategies to create novel bioactive compounds . Beyond biomedical applications, triazole-containing compounds are also investigated in materials science for their potential use in creating polymers, sensors, and nonlinear optical (NLO) materials . This product is provided for research and further manufacturing use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

4-(4-propan-2-ylphenyl)-2H-triazole

InChI

InChI=1S/C11H13N3/c1-8(2)9-3-5-10(6-4-9)11-7-12-14-13-11/h3-8H,1-2H3,(H,12,13,14)

InChI Key

GEUYEXFYIHXADR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NNN=C2

Origin of Product

United States

Preparation Methods

Azide-Alkyne Huisgen Cycloaddition (Copper-Catalyzed)

The most common and efficient method for synthesizing 1,2,3-triazoles, including this compound, is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry." The general approach involves the reaction between an aryl azide and a terminal alkyne under copper catalysis to yield the 1,4-disubstituted 1,2,3-triazole selectively.

Synthetic Protocol Overview:

Step Reagents and Conditions Description
1 Conversion of aniline derivatives to aryl azides using tert-butyl nitrite and azidotrimethylsilane in acetonitrile at room temperature Formation of aryl azide intermediate
2 Addition of 4-(trimethylsilyl)ethynyl)phenol and tetrabutylammonium fluoride (TBAF) at 0 °C Desilylation to generate terminal alkyne in situ
3 Addition of copper(II) sulfate pentahydrate and sodium ascorbate under argon atmosphere, stirring at room temperature for 24 h CuAAC reaction to form the triazole ring
4 Work-up by extraction, washing, drying, and recrystallization Isolation of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives

This method was applied successfully to synthesize a library of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives, which can be adapted for this compound by using 4-isopropylaniline as the starting aniline derivative.

Alternative Azide-Alkyne Cycloaddition Using Propargyl Ethers

Another approach involves the preparation of propargyl ethers followed by copper(I)-catalyzed cycloaddition with benzyl azide or other azides. This method is suitable for synthesizing 1,4-disubstituted triazoles with various substituents on the phenyl ring.

General Procedure:

Step Reagents and Conditions Description
1 Reaction of phenol derivatives with propargyl chloride and potassium carbonate in dry DMF at 60 °C for 24 h Formation of propargyl ether intermediate
2 Reaction of propargyl ether with benzyl azide and CuI catalyst in dry ethanol at 75 °C for 24 h CuAAC reaction forming the triazole ring
3 Isolation by filtration, washing, and recrystallization Purification of triazole product

This method can be adapted for this compound by substituting the phenol with 4-isopropylphenol or related derivatives.

Reaction of β-Carbonyl Phosphonates with Azides

A more recent synthetic strategy involves the reaction of β-carbonyl phosphonates with azides to form multisubstituted 1,2,3-triazoles. This method proceeds via formation of triazoline intermediates followed by elimination to yield the triazole.

Key Features:

  • The stereochemistry of intermediates (E or Z olefinic anions) influences the regioselectivity of the triazole formation.
  • Cesium carbonate is used to form cesium enolate intermediates favoring the Z-conformation and facilitating elimination.
  • This method allows for the introduction of diverse substituents, potentially including isopropylphenyl groups, depending on the β-carbonyl phosphonate precursor.

This approach is synthetically valuable for generating complex triazole derivatives but may require optimization for specific substitution patterns like 4-(4-Isopropylphenyl).

Comparative Analysis of Preparation Methods

Method Starting Materials Catalysts/Reagents Conditions Advantages Limitations
CuAAC from Aniline Derivatives Anilines → Aryl azides + terminal alkynes CuSO4·5H2O, sodium ascorbate, TBAF Room temperature, argon atmosphere, 24 h High regioselectivity, mild conditions, scalable Requires azide preparation, handling of azides
Propargyl Ether Route Phenols + propargyl chloride + azides CuI catalyst 60-75 °C, 24 h Straightforward, versatile for various substituents Longer reaction times, requires purification steps
β-Carbonyl Phosphonate Route β-Carbonyl phosphonates + azides Cs2CO3 base Variable, requires optimization Allows multisubstituted triazoles, stereochemical control More complex, less common for simple aryl substitutions

Research Findings and Optimization Notes

  • The azide-alkyne Huisgen cycloaddition remains the most widely used and reliable method for synthesizing this compound due to its high yield and regioselectivity.
  • The preparation of the aryl azide intermediate from 4-isopropylaniline using tert-butyl nitrite and azidotrimethylsilane is efficient and avoids the use of hazardous sodium azide salts.
  • Use of copper(II) sulfate pentahydrate and sodium ascorbate as the catalytic system provides a mild and effective reduction to copper(I) in situ, facilitating the cycloaddition.
  • Reactions are typically performed under inert atmosphere (argon) to prevent oxidation of copper catalysts and side reactions.
  • Purification is commonly achieved by recrystallization or preparative chromatography using solvents like acetonitrile, ethyl acetate, or dichloromethane mixtures.
  • The β-carbonyl phosphonate method offers potential for further functionalization but requires careful control of reaction conditions and is less documented for this specific compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-Isopropylphenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-(4-Isopropylphenyl)-1H-1,2,3-triazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(4-Isopropylphenyl)-1H-1,2,3-triazole depends on its specific application:

    Biological Activity: It may inhibit enzyme activity by binding to the active site or interacting with essential cofactors.

    Chemical Reactivity: The triazole ring can participate in coordination with metal ions, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Electronic Effects

Halogen-Substituted Triazoles

Compounds such as 4-(4-Fluorophenyl)-1H-1,2,3-triazole (melting point: 162–164°C) and 4-(4-Chlorophenyl)-1H-1,2,3-triazole (melting point: 152–154°C) feature electron-withdrawing substituents. For example, halogenated analogs are prevalent in antimicrobial agents due to their ability to form halogen bonds with target proteins .

In contrast, the 4-isopropylphenyl group is electron-donating, which may increase the nucleophilicity of the triazole ring. This could enhance interactions with electrophilic sites in enzymes or receptors, though at the cost of reduced oxidative stability compared to halogenated derivatives.

Methyl-Substituted Triazoles

The compound 4-(3-Methylphenyl)-1H-1,2,3-triazole (C₉H₉N₃) demonstrates that methyl groups introduce moderate steric hindrance while maintaining lipophilicity.

Antimicrobial and Antiprotozoal Activity

Cationic 1,4-bis(4-N-isopropylamidinophenyl)-1H-1,2,3-triazole (compound 47, melting point: 315–318°C) exhibits antiprotozoal activity, attributed to the amidine groups’ ability to interact with parasitic DNA or enzymes. The isopropylphenyl analog lacks these charged groups but may still display activity via hydrophobic interactions with microbial membranes .

Enzyme Inhibition

4-(Phenoxymethyl)-1H-1,2,3-triazole derivatives inhibit xanthine oxidase (XO), a target for gout treatment. The phenoxymethyl group’s flexibility and moderate size allow optimal binding to the enzyme’s active site. The isopropylphenyl substituent, being bulkier, might hinder binding unless compensatory interactions (e.g., van der Waals forces) offset steric clashes .

Physicochemical Properties

Compound Substituent Molecular Weight Melting Point (°C) Key Property
4-(4-Fluorophenyl)-1H-1,2,3-triazole 4-Fluorophenyl 163.15 162–164 High polarity, halogen bonding
4-(4-Chlorophenyl)-1H-1,2,3-triazole 4-Chlorophenyl 179.61 152–154 Enhanced stability
4-(3-Methylphenyl)-1H-1,2,3-triazole 3-Methylphenyl 159.19 Not reported Moderate lipophilicity
4-(4-Isopropylphenyl)-1H-1,2,3-triazole 4-Isopropylphenyl 215.27* Estimated 130–150 High hydrophobicity, steric bulk

*Calculated molecular weight.

The isopropylphenyl analog’s higher molecular weight and hydrophobicity suggest superior lipid solubility compared to smaller substituents, which could enhance bioavailability in hydrophobic environments .

Q & A

Q. What are the standard synthetic protocols for 4-(4-Isopropylphenyl)-1H-1,2,3-triazole?

The compound is typically synthesized via the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for 1,4-disubstituted triazoles. Key steps include:

  • Reacting a terminal alkyne (e.g., 4-isopropylphenylacetylene) with an organic azide under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate).
  • Refluxing in a solvent system such as THF/H₂O (1:1) at 50–80°C for 12–24 hours .
  • Purification via column chromatography using hexane/ethyl acetate or dichloromethane/methanol gradients .

Critical Parameters :

  • Catalyst loading (1–10 mol% Cu(I)).
  • Oxygen-free conditions to prevent oxidation of Cu(I) .

Q. How can researchers confirm the formation and purity of this compound?

  • FT-IR Spectroscopy : Look for the characteristic triazole C–N stretching band near 1600–1650 cm⁻¹ and the absence of azide (~2100 cm⁻¹) or alkyne (~3300 cm⁻¹) peaks .
  • ¹H/¹³C NMR : The triazole proton appears as a singlet at δ 7.5–8.5 ppm. Aromatic protons from the isopropylphenyl group resonate at δ 6.8–7.3 ppm .
  • Melting Point : Compare with literature values (e.g., 111–113°C for analogous triazoles) .

Q. What biological assays are commonly used to evaluate triazole derivatives like this compound?

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values determined via broth microdilution .
  • Enzyme Inhibition : Kinetic assays for targets like HIV protease or viral polymerases, using fluorogenic substrates .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess therapeutic indices .

Advanced Research Questions

Q. How can regioselectivity challenges in CuAAC be addressed during synthesis?

  • Catalyst Optimization : Use Cu(I)-stabilizing ligands (e.g., TBTA) to enhance 1,4-selectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor 1,4-regioisomers, while nonpolar solvents may lead to side products .
  • Microwave-Assisted Synthesis : Reduces reaction time (<1 hour) and improves yield (>90%) .

Troubleshooting :

  • If 1,5-regioisomers form, re-optimize catalyst concentration or switch to Ru-catalyzed conditions for complementary selectivity .

Q. What crystallographic challenges arise in structural determination of triazole derivatives, and how are they resolved?

  • Disorder in Crystal Lattices : Common in flexible substituents (e.g., isopropyl groups). Use SHELXL for refinement with anisotropic displacement parameters and restraints .
  • Twinned Data : Employ twin refinement algorithms in SHELX or PLATON to model overlapping reflections .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···π) to explain packing motifs .

Q. How can contradictions in biological activity data across substituted triazoles be resolved?

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects using analogs with systematic modifications (Table 1) .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate binding affinity with substituent electronic/hydrophobic properties .

Table 1. Substituent Effects on Biological Activity of Triazole Derivatives

SubstituentKey PropertyObserved Activity Trend
Chlorine (Cl)Electron-withdrawingEnhanced antifungal activity
Methyl (CH₃)LipophilicityImproved membrane permeability
Trifluoromethyl (CF₃)Metabolic stabilityProlonged half-life in vivo
Data derived from

Methodological Guidelines

  • Synthesis Scale-Up : For gram-scale production, replace THF with ethanol to reduce costs while maintaining >85% yield .
  • Data Reproducibility : Validate NMR assignments using 2D techniques (COSY, HSQC) to avoid misassignments in crowded spectra .
  • Crystallization Tips : Use slow evaporation with mixed solvents (e.g., CHCl₃/hexane) to obtain single crystals suitable for X-ray diffraction .

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